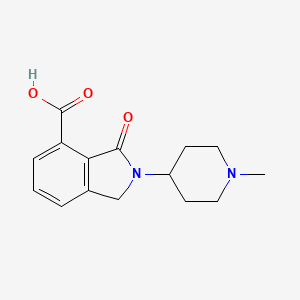

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

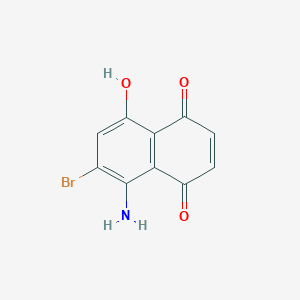

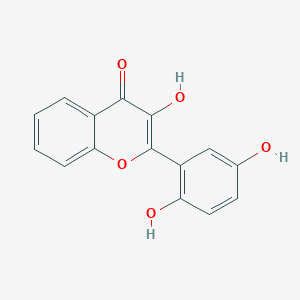

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of an acetamido group, a hydroxyquinoline moiety, and a propanoic acid side chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid typically involves multiple steps:

Formation of the Hydroxyquinoline Core: The hydroxyquinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Acetamido Group: The acetamido group can be introduced by acetylation of the amino group on the hydroxyquinoline core using acetic anhydride.

Attachment of the Propanoic Acid Side Chain: The final step involves the alkylation of the hydroxyquinoline core with a suitable propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反応の分析

反応の種類

3-(7-アセトアミド-8-ヒドロキシキノリン-5-イル)プロパン酸は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ヒドロキシ基は酸化されてキノン誘導体を形成できます。

還元: アセトアミド基はアミンに還元できます。

置換: ヒドロキシ基は、求核置換反応により他の官能基と置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: アルコキシドまたはチオレートなどの求核試薬を塩基性条件下で用いることができます。

主な生成物

酸化: キノン誘導体。

還元: アミノ誘導体。

置換: さまざまな置換されたキノリン誘導体。

4. 科学研究への応用

3-(7-アセトアミド-8-ヒドロキシキノリン-5-イル)プロパン酸は、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。

生物学: 生物学的システムを研究するための蛍光プローブとしての可能性があります。

医学: 既知の生物活性化合物との構造的類似性により、治療の可能性があります。

産業: 特定の特性を持つ新素材の開発に使用できます。

科学的研究の応用

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a fluorescent probe for studying biological systems.

Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.

Industry: It can be used in the development of new materials with specific properties.

作用機序

3-(7-アセトアミド-8-ヒドロキシキノリン-5-イル)プロパン酸の作用機序には、特定の分子標的との相互作用が含まれます。ヒドロキシキノリン部分は金属イオンをキレートすることができ、これはその生物活性における役割を果たしている可能性があります。さらに、アセトアミド基は生物学的マクロ分子と水素結合を形成でき、その結合親和性と特異性に影響を与えます。

6. 類似の化合物との比較

類似の化合物

3-(8-ヒドロキシキノリン-5-イル)プロパン酸: アセトアミド基を欠いており、その生物活性に影響を与える可能性があります。

2-アミノ-3-(8-ヒドロキシキノリン-5-イル)プロパン酸: アセトアミド基の代わりにアミノ基を含んでおり、異なる化学的特性をもたらします。

ユニークさ

3-(7-アセトアミド-8-ヒドロキシキノリン-5-イル)プロパン酸は、アセトアミド基とヒドロキシキノリン部分の両方が存在することによってユニークであり、それぞれ異なる化学的および生物学的特性を付与します。官能基のこの組み合わせにより、さまざまな科学分野で多様な用途が可能になります。

類似化合物との比較

Similar Compounds

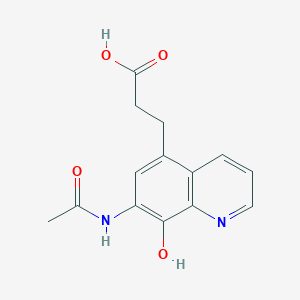

3-(8-Hydroxyquinolin-5-yl)propanoic acid: Lacks the acetamido group, which may affect its biological activity.

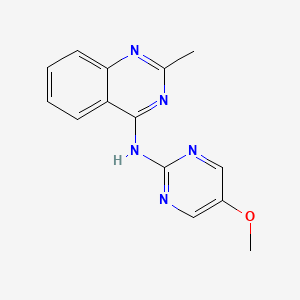

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid: Contains an amino group instead of an acetamido group, leading to different chemical properties.

Uniqueness

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid is unique due to the presence of both the acetamido and hydroxyquinoline moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various scientific fields.

特性

分子式 |

C14H14N2O4 |

|---|---|

分子量 |

274.27 g/mol |

IUPAC名 |

3-(7-acetamido-8-hydroxyquinolin-5-yl)propanoic acid |

InChI |

InChI=1S/C14H14N2O4/c1-8(17)16-11-7-9(4-5-12(18)19)10-3-2-6-15-13(10)14(11)20/h2-3,6-7,20H,4-5H2,1H3,(H,16,17)(H,18,19) |

InChIキー |

ZMHUFNTXPVMBNH-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=C(C2=C(C=CC=N2)C(=C1)CCC(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)

![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)

![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)

![2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851731.png)